1,3-二氧杂环己烷-5-醇

描述

Synthesis Analysis

The synthesis of 1,3-Dioxan-5-ol and its derivatives has been explored through various methodologies. For instance, the in situ generation of 1,3-dioxan-5-one derivatives, which are precursors for accessing carbohydrate structures, highlights the compound's significance in synthetic chemistry. These derivatives were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid, showcasing a method for generating these compounds more efficiently than previous stepwise procedures (M. Javad Poursharifi et al., 2019).

Molecular Structure Analysis

The molecular structure of 1,3-Dioxan-5-ol and related compounds has been studied extensively, with research focusing on the stereochemistry and molecular configurations of these compounds. For example, the structure of cryptands based on 1,3-dioxane decorated 1,3,5-trisubstituted-benzene building blocks was investigated through single crystal X-ray diffraction, NMR, and MS, emphasizing the role of 1,3-dioxane units in ensuring the preorganization of the substrate for macrocyclization reactions (M. Cîrcu et al., 2013).

Chemical Reactions and Properties

The chemical properties of 1,3-Dioxans, including 1,3-Dioxan-5-ol, have been extensively reviewed, with a focus on their thermal and catalytic reactions, hydrolysis, alcoholysis, and interactions with derivatives of carboxylic acids. The mechanisms of various reactions involving 1,3-dioxans have been discussed, providing valuable insights into their reactivity and potential applications in chemical synthesis (I. Ap'ok et al., 1969).

Physical Properties Analysis

1,3-Dioxan-5-ol is known for its physical properties, including a density of 1.191 g mL−1, boiling point of 193.8 °C, and being a colorless oil. Its solubility in water, methanol, dichloromethane, chloroform, DMSO, and ethyl acetate makes it a versatile solvent for various chemical reactions. Additionally, safety precautions due to its acute oral toxicity and hygroscopic nature highlight the importance of proper handling and storage conditions for this compound (J. Mousseau, 2013).

Chemical Properties Analysis

The exploration of 1,3-Dioxan-5-ol's chemical properties extends to its role in the synthesis of other organic compounds. For example, the first in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions demonstrates the compound's utility as a precursor for creating complex structures, thereby underscoring its valuable chemical properties (M. Javad Poursharifi et al., 2019).

科学研究应用

绿色环状缩醛的生产

1,3-二氧杂环己烷-5-醇: 用于通过与苯甲醛的醚化反应生产绿色环状缩醛 . 该工艺使用阳离子酸性树脂作为催化剂,已显示出甘油的转化率超过 93%,对环状缩醛的产率超过 61%。 观察到的最高选择性是针对 2-苯基-1,3-二氧杂环己烷-5-醇,包括顺式和反式异构体形式 .

碳水化合物结构的合成

该化合物作为合成碳水化合物结构的前体。 它在原位生成 1,3-二氧杂环己烷-5-酮衍生物方面特别有用,然后在克莱森-施密特反应中用于生产双查尔酮 . 该方法允许直接在反应中使用这些衍生物,从而避免了分步操作和过量试剂的需要 .

聚合物化学

1,3-二氧杂环己烷-5-醇: 可用作合成 5-苄氧基-1,3-二氧杂环己烷-2-酮 的起始原料,后者是甘油单体的碳酸酯 . 它在二乙基己酸锡 (II) 的存在下与 ε-己内酯发生开环聚合 .

有机合成

在有机合成中,1,3-二氧杂环己烷-5-醇 衍生物用于制备各种化合物。 例如,2,2-二甲基-1,3-二氧杂环己烷-5-酮 用于 β-(杂)芳基-α-硝基-α,β-烯醛的环化反应 .

药物递送的共溶剂

1,3-二氧杂环己烷-5-醇 的化学性质使其适合用作染料乳化剂和药物递送系统中的共溶剂 . 其无色透明的液体形式对于这些应用有利 .

甘油甲缩醛应用

1,3-二氧杂环己烷-5-醇: ,也称为甘油甲缩醛,被用于包括化妆品、个人卫生用品、食品、医药和烟草在内的各个领域<a aria-label="5: 1,3-Dioxan-5-ol" data-citationid="f3a6630c-beb6-5470-7ca8-a2cc955a92fb-41" h="ID=SERP,5015.1" href="https://www.chemicalbook.

安全和危害

作用机制

Target of Action

1,3-Dioxan-5-ol, also known as Glycerol formal , is a chemical compound with the molecular formula C4H8O3 It’s known to be used as a dye emulsifier and as a cosolvent for drug delivery , suggesting that it may interact with a variety of biological targets depending on the specific application.

Mode of Action

As a cosolvent, it likely works by enhancing the solubility of other compounds, thereby facilitating their delivery to the intended targets

Biochemical Pathways

1,3-Dioxan-5-ol is involved in the synthesis of 1,3-dioxan-5-one derivatives, which are precursors for accessing carbohydrate structures . These derivatives are synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst . The derivatives of 1,3-Dioxan-5-ol can then be reacted with aromatic aldehydes to obtain high yields of the respective bischalcones .

Result of Action

As a cosolvent, it likely enhances the efficacy of other compounds by improving their solubility and facilitating their delivery to the intended targets .

Action Environment

1,3-Dioxan-5-ol is a clear, colorless liquid that is sparingly soluble in chloroform . It has a boiling point of 192-193°C and a density of 1.203 g/mL at 25°C . It’s stable under normal conditions, but it can cause irritation to the skin, eye, and respiratory system . It should be stored in a refrigerator and kept away from high temperatures and fire sources, as it can decompose into toxic gases when heated .

属性

IUPAC Name |

1,3-dioxan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-4-1-6-3-7-2-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKSNYNNVSOWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

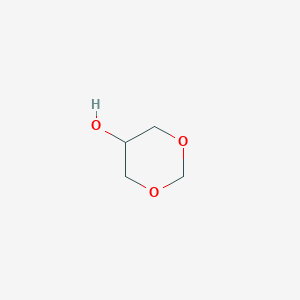

C1C(COCO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

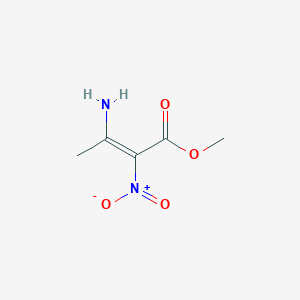

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197128 | |

| Record name | Glycerol formal, alpha,alpha' | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4740-78-7 | |

| Record name | 1,3-Dioxan-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4740-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol formal, alpha,alpha' | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004740787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol formal, alpha,alpha' | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxan-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCEROL FORMAL, .ALPHA.,.ALPHA' | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UP32GBII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 1,3-Dioxan-5-ol, and how is it synthesized?

A: 1,3-Dioxan-5-ol is a six-membered heterocyclic compound containing two oxygen atoms in the ring. It is commonly synthesized via the acetalization of glycerol with benzaldehyde, typically catalyzed by p-toluenesulfonic acid [, ]. This reaction often yields a mixture of 1,3-Dioxan-5-ol (the six-membered ring) and 2-phenyl-1,3-dioxolane-4-methanol (the five-membered ring) [].

Q2: What are the structural characteristics of 1,3-Dioxan-5-ol?

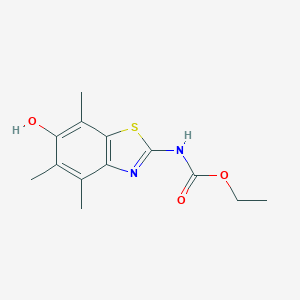

A: 1,3-Dioxan-5-ol exists as a colorless oil with a density of 1.191 g/mL. Spectroscopic data confirms its structure: - Molecular formula: C4H8O3 - Molecular weight: 104.10 g/mol - 1H NMR (CDCl3): δ 4.93 (d, J = 6.3 Hz, 1H), 4.76 (d, J = 6.3 Hz, 1H), 3.94–3.84 (m, 4H), 3.64–3.61 (m, 1H), 2.78 (bs, 1H) [] - 13C NMR (CDCl3): δ 94.0, 71.7, 64.1 []

Q3: Are there alternative catalysts for 1,3-Dioxan-5-ol synthesis?

A: Yes, researchers are exploring alternative catalysts for the synthesis of 1,3-Dioxan-5-ol. One promising approach utilizes solid acid catalysts, such as tungstophosphoric acid (H3PW12O40) supported on silica-coated magnetite nanoparticles (Fe3O4@SiO2@HPW) []. These catalysts offer potential advantages in terms of reusability and reduced environmental impact compared to traditional Brønsted acid catalysts like HCl and H2SO4.

Q4: How does the structure of 1,3-Dioxan-5-ol influence its reactivity?

A: The presence of the 1,3-dioxane ring in 1,3-Dioxan-5-ol significantly impacts its reactivity. This ring system can act as a template, influencing the stereochemistry of subsequent reactions. For example, in epoxy alcohol cyclization reactions, the 1,3-dioxane template promotes remarkable endo-to-exo selectivity, favoring the formation of tetrahydropyran (THP) rings over tetrahydrofuran (THF) rings [].

Q5: Has 1,3-Dioxan-5-ol been investigated for its potential biological activity?

A: While 1,3-Dioxan-5-ol itself is not extensively studied for its direct biological activity, its derivatives, particularly the 2-phenyl-1,3-dioxan-5-one, have been explored for potential pharmaceutical applications []. Additionally, glycerol formal, a mixture primarily containing 1,3-Dioxan-5-ol and 1,3-dioxolane-4-methanol, has been investigated for its effects on sympathetic neurotransmission in isolated rabbit hearts [].

Q6: What analytical techniques are commonly employed to study 1,3-Dioxan-5-ol?

A: Several analytical techniques are used to characterize and quantify 1,3-Dioxan-5-ol. - Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation, providing information on the compound's carbon and hydrogen framework [, ]. - Gas Chromatography-Mass Spectrometry (GC-MS) is employed to identify and quantify 1,3-Dioxan-5-ol, particularly in complex mixtures, such as those obtained from fungal secretions []. - X-ray crystallography has been instrumental in determining the structure of 1,3-Dioxan-5-ol derivatives, offering insights into their three-dimensional conformations and potential for intermolecular interactions [].

Q7: Are there any environmental concerns associated with 1,3-Dioxan-5-ol?

A: While specific data on the environmental impact of 1,3-Dioxan-5-ol is limited in the provided research, its synthesis often employs catalysts like p-toluenesulfonic acid, which can pose environmental risks []. Therefore, exploring environmentally benign alternatives, such as solid acid catalysts, and implementing appropriate waste management strategies are crucial to mitigate potential environmental impact [].

Q8: What are the future directions for research on 1,3-Dioxan-5-ol?

A8: Future research on 1,3-Dioxan-5-ol could focus on:

- Developing sustainable and efficient synthetic methodologies: This includes exploring novel catalytic systems, such as heterogeneous catalysts, and optimizing reaction conditions to enhance yield and selectivity while minimizing waste generation [].

- Expanding its applications in organic synthesis: The unique reactivity of 1,3-Dioxan-5-ol, particularly its ability to act as a template in cyclization reactions, warrants further exploration for the synthesis of valuable compounds [].

- Investigating the biological activity of its derivatives: The pharmacological effects observed with glycerol formal suggest that 1,3-Dioxan-5-ol derivatives might possess interesting biological activities, prompting further studies to explore their therapeutic potential [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。